molecular formula C23H24FNO3 B3898384 4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3898384
M. Wt: 381.4 g/mol
InChI Key: GWWNBVJONRISQG-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been the subject of extensive scientific research. It is commonly referred to as BHFF and is a member of the pyrrolone family of compounds. BHFF has been found to have a range of potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of BHFF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BHFF has been shown to inhibit the activity of a protein called Akt, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of an enzyme called topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BHFF has been found to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, BHFF has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have a protective effect on the liver, reducing the damage caused by certain toxins.

Advantages and Limitations for Lab Experiments

BHFF has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been found to be relatively non-toxic, making it a good candidate for further research. However, there are also limitations to its use. BHFF is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can make it difficult to study its effects over a longer period of time.

Future Directions

There are several potential future directions for research on BHFF. One area of interest is the development of new cancer treatments based on the compound. Researchers are also interested in exploring the potential of BHFF as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BHFF and to determine its full range of potential applications.

Scientific Research Applications

BHFF has been the subject of extensive scientific research due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that BHFF can induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(4Z)-5-(2-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO3/c1-2-3-4-10-15-25-20(17-13-8-9-14-18(17)24)19(22(27)23(25)28)21(26)16-11-6-5-7-12-16/h5-9,11-14,20,26H,2-4,10,15H2,1H3/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWNBVJONRISQG-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-5-(2-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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